2'-Chloroacetanilide

Catalog No.
S576613
CAS No.
533-17-5
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Chloroacetanilide

CAS Number

533-17-5

Product Name

2'-Chloroacetanilide

IUPAC Name

N-(2-chlorophenyl)acetamide

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)

InChI Key

KNVQTRVKSOEHPU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1Cl

Solubility

0.04 M
PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL
MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE
VERY SOL IN ETHER, HOT BENZENE

Canonical SMILES

CC(=O)NC1=CC=CC=C1Cl

Degradation of Chloroacetanilide Herbicides in Natural Waters

Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis

    Scientific Field: Environmental Chemistry

    Summary of Application: This research investigates the removal of chloroacetanilide herbicides from water using heterogeneous photocatalysis with TiO2/UV-A.

    Methods of Application:

    Results or Outcomes: The maximum removal efficiency for alachlor, acetochlor, and metolachlor was 97.5%, 93.1%, and 98.2%, respectively.

Synthesis and Characterization of Cellulose-Acetanilide Ether

Stabilization of Cellulose Ester Varnishes

Intermediation in Rubber Accelerator Synthesis

Dyes and Dye Intermediate Synthesis

2'-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with the molecular formula C8H8ClNOC_8H_8ClNO. It features a chloro substituent on the aromatic ring of acetanilide, which contributes to its unique chemical properties. The compound is characterized by its white crystalline appearance and is soluble in organic solvents. It is considered hazardous, with potential health risks including skin sensitization and respiratory irritation upon exposure .

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating reactions such as hydrolysis or alkylation.
  • Hydrolysis: In aqueous solutions, 2'-chloroacetanilide can hydrolyze to yield acetic acid and 2-chloroaniline under acidic or basic conditions .
  • Rearrangement Reactions: Studies indicate that it can participate in rearrangement reactions under specific conditions, which are influenced by pressure and temperature .

Several methods have been reported for synthesizing 2'-chloroacetanilide:

  • Acetylation of 2-Chloroaniline: This method involves the reaction of 2-chloroaniline with acetic anhydride or acetyl chloride under controlled conditions to yield 2'-chloroacetanilide.
  • Chlorination of Acetanilide: Acetanilide can be chlorinated using chlorinating agents like phosphorus pentachloride or thionyl chloride to introduce the chloro group at the ortho position .

2'-Chloroacetanilide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Research: It is utilized in studies related to nucleophilic substitution mechanisms and reaction kinetics.
  • Analytical Chemistry: Used as a reagent for detecting certain chemical classes due to its distinct spectroscopic properties .

Interaction studies involving 2'-chloroacetanilide have focused on its reactivity with nucleophiles and other electrophiles. The compound's behavior in nucleophilic displacement reactions has been characterized, revealing insights into its stability and reactivity profile under different conditions. Such studies are crucial for understanding its potential applications in medicinal chemistry and materials science .

Several compounds share structural similarities with 2'-chloroacetanilide. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
AcetanilideC8H9NOC_8H_9NOLacks the chloro substituent
4-ChloroacetanilideC8H8ClNOC_8H_8ClNOChloro group at para position
N-(4-Chlorophenyl)acetamideC8H9ClNC_8H_9ClNDifferent substitution pattern on the aromatic ring

Uniqueness of 2'-Chloroacetanilide

The uniqueness of 2'-chloroacetanilide lies in its specific ortho-chloro substitution, which influences both its chemical reactivity and biological activity. This positional effect can lead to different pharmacological profiles compared to its analogs, making it a compound of interest in both synthetic chemistry and drug development.

Color/Form

NEEDLES FROM DIL ACETIC ACID

XLogP3

1.3

LogP

1.28 (LogP)

Melting Point

89.0 °C
88 °C

UNII

20C42PA69Y

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

533-17-5

Wikipedia

O-chloroacetanilide

Methods of Manufacturing

...FROM O-CHLOROANILINE & ACETIC ANHYDRIDE: ROBERTS ET AL, J ORG CHEM 24: 654 (1959). COMMERCIAL PREPN: ANDERSON; YOUNG, BARBARO, US PATENTS 2,617,794 & 2,691,010; 2,708,667 (1952, 1954, & 1955, ALL TO AM CYANAMID).

General Manufacturing Information

Acetamide, N-(2-chlorophenyl)-: ACTIVE
SUBLIMES AT ABOUT 50-60 °C, & CAN BE REMOVED FROM MIXTURE WITH CORRESPONDING P-ISOMER IN THIS MANNER...

Dates

Modify: 2023-08-15

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